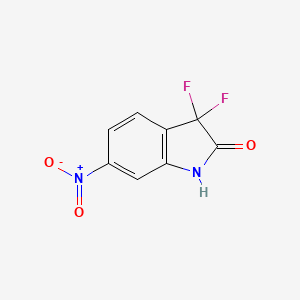

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one

Beschreibung

3,3-Difluoro-6-nitro-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative characterized by a bicyclic structure with two fluorine atoms at the 3-position and a nitro group at the 6-position.

Eigenschaften

IUPAC Name |

3,3-difluoro-6-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPRKGMAMVBODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed to introduce the difluoromethyl group . These methods provide a straightforward pathway to construct the compound in good yields.

Analyse Chemischer Reaktionen

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to multiple receptors with high affinity . This binding can modulate various cellular processes, leading to its observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below compares key structural features, molecular properties, and biological activities of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one with analogous compounds:

Key Observations:

Substituent Effects: Fluorine vs. Nitro Group Position: The 6-NO₂ group in the target compound and 3,3-dimethyl-6-nitroindolin-2-one () suggests shared reactivity in electrophilic substitution, but the difluoro substituents may reduce steric hindrance compared to dimethyl groups .

Biological Activity Trends:

- Compounds with acyloxy groups (e.g., 3-acetoxy-5-bromo in ) exhibit antihypoxic activity, whereas nitro-substituted derivatives like the target compound are hypothesized to target enzymes such as kinases due to nitro’s electron-withdrawing nature .

- The SF₅ group in increases lipophilicity, which may improve membrane permeability compared to the target’s difluoro-nitro combination .

Synthetic Accessibility:

Pharmacological Potential

- Kinase Inhibition: The nitro group in the target compound may mimic ATP-binding motifs in kinase inhibitors, similar to (3Z)-3-(thiazolyl)hydrazin-1-ylidene derivatives in , which inhibit HIV-1 reverse transcriptase .

- Cytotoxicity: Compared to 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one (), the target’s nitro group could enhance pro-apoptotic effects via ROS generation .

Biologische Aktivität

3,3-Difluoro-6-nitro-2,3-dihydro-1H-indol-2-one (CAS Number: 1393575-53-5) is a synthetic compound belonging to the indole family. Its unique structure, characterized by the presence of difluoro and nitro substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be represented as follows:

This structure features a bicyclic indole framework with specific functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one. These include:

The mechanisms through which 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one exerts its biological effects are still under investigation. However, insights can be drawn from the behavior of structurally similar compounds:

- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Some indole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the importance of substituents like nitro and fluoro groups in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitro-substituted indoles. While 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one was not directly studied, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line/Organism |

|---|---|---|---|

| Indole A | Anticancer | 25 | Breast Cancer Cells |

| Indole B | Antimicrobial | 30 | Staphylococcus aureus |

| Indole C | Anticancer | 15 | Colon Cancer Cells |

| Indole D | Antimicrobial | 20 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.